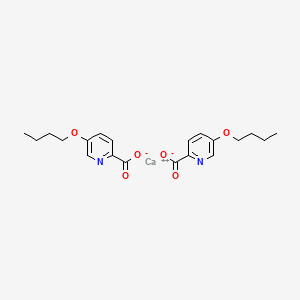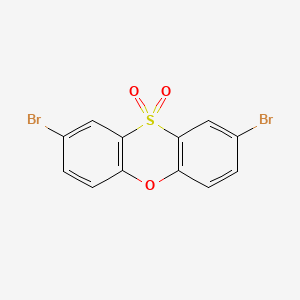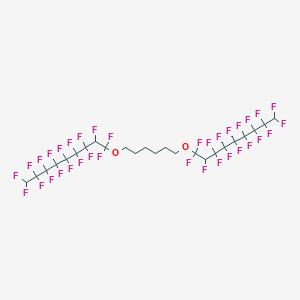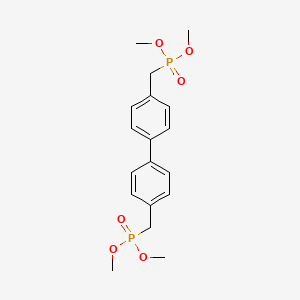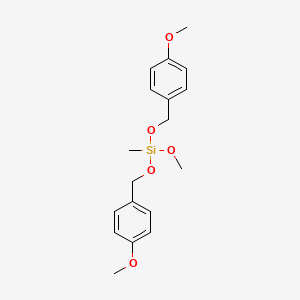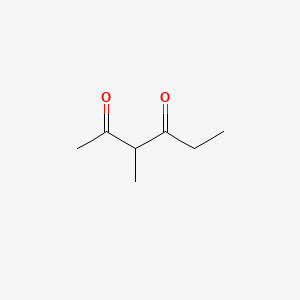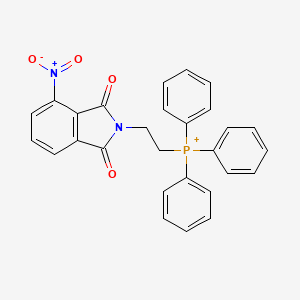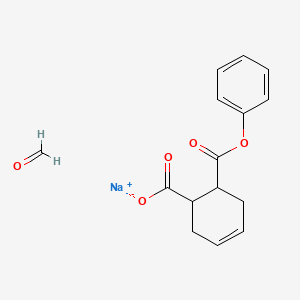
Sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt is a complex chemical compound that combines formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt typically involves the polymerization of formaldehyde with phenol in the presence of a catalyst. The reaction conditions often include controlled temperatures and pH levels to ensure the desired polymer structure is achieved. The specific stereoisomer, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, is introduced through a stereoselective reaction, which may involve chiral catalysts or reagents to ensure the correct configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where formaldehyde and phenol are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets industry standards. Advanced techniques like flow microreactor systems can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while substitution reactions can produce a wide range of functionalized polymers .
Scientific Research Applications
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt involves its interaction with various molecular targets and pathways. The phenolic groups in the polymer can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The stereochemistry of the cyclohexene dicarboxylate moiety may also play a role in its biological effects, influencing how the compound interacts with cellular components .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde, polymer with phenol: This compound lacks the specific stereoisomer of cyclohexene dicarboxylate, making it less specialized.
Phenol-formaldehyde resins: These are widely used in industry but do not have the same stereochemical complexity.
Cyclohexene dicarboxylate derivatives: These compounds may share some structural similarities but differ in their polymerization and functional properties.
Uniqueness
Formaldehyde, polymer with phenol, rel-(1R,2S)-4-cyclohexene-1,2-dicarboxylate, sodium salt stands out due to its unique combination of formaldehyde, phenol, and a specific stereoisomer of cyclohexene dicarboxylate. This combination imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
182073-88-7 |
|---|---|
Molecular Formula |
C15H15NaO5 |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
sodium;formaldehyde;6-phenoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H14O4.CH2O.Na/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10;1-2;/h1-7,11-12H,8-9H2,(H,15,16);1H2;/q;;+1/p-1 |
InChI Key |
IFPPHLOWONSEJA-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1C=CCC(C1C(=O)[O-])C(=O)OC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



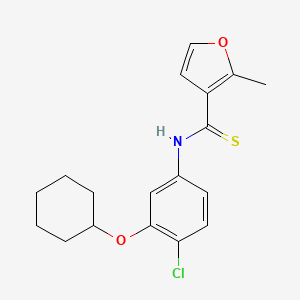

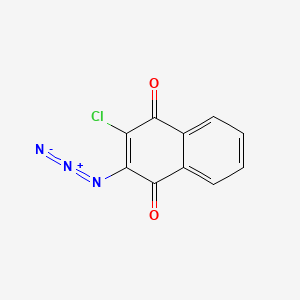
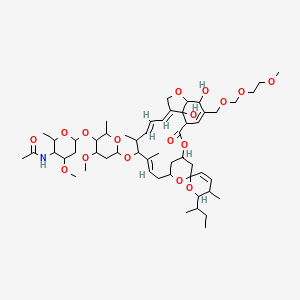
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
